1-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-Fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl group, a benzofuran moiety, an oxadiazole ring, and a pyrrolidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
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Formation of the Benzofuran Moiety:
- Starting with a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions involving appropriate reagents and catalysts.
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Synthesis of the Oxadiazole Ring:
- The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
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Coupling Reactions:
- The benzofuran and oxadiazole intermediates are then coupled with the fluorophenyl and pyrrolidine carboxamide fragments using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
- Oxidation of the methoxy group yields aldehydes or carboxylic acids.
- Reduction of the oxadiazole ring forms hydrazine derivatives.
- Substitution on the fluorophenyl group results in various substituted aromatic compounds.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology and Medicine:
- Potential applications in drug discovery and development due to its diverse functional groups.
- Investigated for its biological activity, including potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
- Explored for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
- 1-(4-bromophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Uniqueness:
- The presence of a fluorophenyl group distinguishes it from its chloro and bromo analogs, potentially affecting its reactivity and biological activity.
- The combination of benzofuran, oxadiazole, and pyrrolidine carboxamide moieties provides a unique scaffold for further functionalization and exploration in various fields.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O5/c1-30-16-4-2-3-12-9-17(31-19(12)16)21-25-26-22(32-21)24-20(29)13-10-18(28)27(11-13)15-7-5-14(23)6-8-15/h2-9,13H,10-11H2,1H3,(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAUSTMFPASPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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